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Introduction
G protein-coupled bile acid receptor 1 (Gpbar1), also known as TGR5 or M-BAR, is a

multifaceted G protein-coupled receptor (GPCR) that has emerged as a critical regulator of

metabolic and inflammatory processes.[1][2] Activated by bile acids, Gpbar1 is expressed in a

wide array of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal

muscle, and immune cells. Its activation triggers a cascade of downstream signaling events

that influence glucose homeostasis, energy expenditure, and inflammatory responses, making

it an attractive therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and

non-alcoholic fatty liver disease, as well as inflammatory conditions.[1][3] This technical guide

provides a comprehensive overview of the core downstream signaling pathways of Gpbar1,

supported by quantitative data, detailed experimental protocols, and visual diagrams to

facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways
Gpbar1 activation initiates a complex network of intracellular signaling cascades. While the

canonical pathway involves the coupling to Gαs and subsequent production of cyclic AMP

(cAMP), a growing body of evidence highlights the importance of non-canonical, Gαs-

independent signaling routes.
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The most well-characterized Gpbar1 signaling pathway is initiated by its coupling to the

stimulatory G protein, Gαs.[1] Upon agonist binding, Gpbar1 undergoes a conformational

change, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to

the second messenger cAMP. Elevated intracellular cAMP levels activate Protein Kinase A

(PKA), which in turn phosphorylates a multitude of downstream targets, including transcription

factors and enzymes, thereby modulating their activity.

A key downstream effector of the Gpbar1-cAMP-PKA axis is the cAMP response element-

binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP

response elements (CREs) in the promoter regions of target genes, regulating their

transcription. This pathway is central to many of the physiological effects of Gpbar1 activation,

including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and the

regulation of energy expenditure in brown adipose tissue.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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